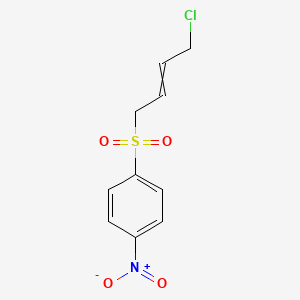
CID 78062731
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier CID 78062731 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062731 involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and may vary, general methods include the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The preparation often involves multiple steps, including purification and characterization to ensure the compound’s purity and efficacy.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and cost-effectiveness. The process typically involves large-scale reactors, precise temperature control, and continuous monitoring to maintain the quality of the final product. Industrial methods may also incorporate advanced techniques such as flow chemistry to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78062731 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using specific catalysts and reagents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction’s success and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms. Substitution reactions result in compounds with different functional groups, potentially leading to new chemical entities with unique properties.
Wissenschaftliche Forschungsanwendungen
CID 78062731 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development and as a lead compound for designing new pharmaceuticals.
Industry: this compound is utilized in industrial processes, including the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of CID 78062731 involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the compound’s structure and the context of its application. Understanding the mechanism of action is crucial for developing new therapeutic agents and optimizing the compound’s use in various fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CID 78062731 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
CID 5311033: Shares structural similarities but differs in specific functional groups.
CID 44246731: Has a similar core structure but lacks certain stereocenters.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. Compared to similar compounds, this compound may exhibit unique reactivity, biological activity, and industrial utility, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
Br3H4KO2Sn |
|---|---|
Molekulargewicht |
433.55 g/mol |
InChI |
InChI=1S/3BrH.K.2H2O.Sn/h3*1H;;2*1H2;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
FOXVYMVTUBQNSL-UHFFFAOYSA-K |
Kanonische SMILES |
O.O.[K].Br[Sn](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
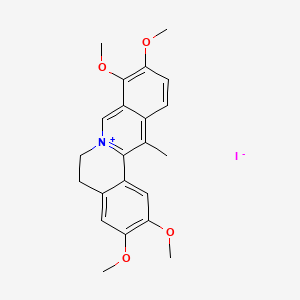
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
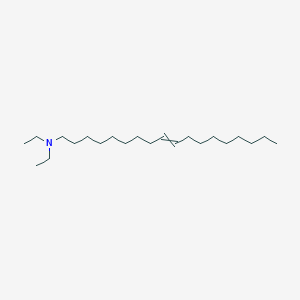
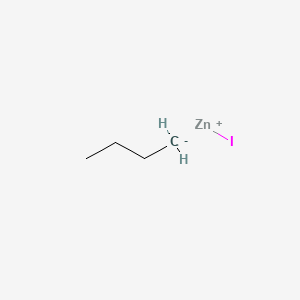
![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
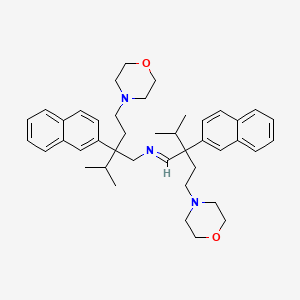
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)
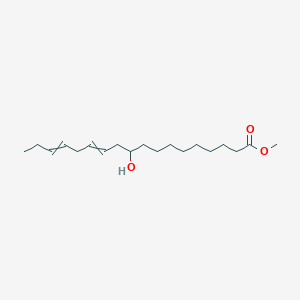
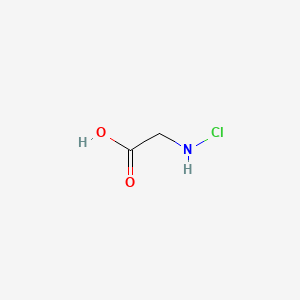
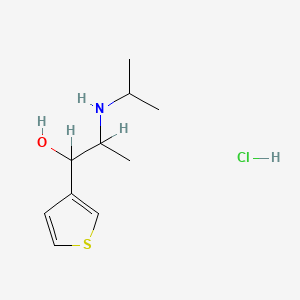
![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)
